Okadaic acid (ammonium salt)
Description
Historical Context of Discovery and Isolation in Academic Research
The story of okadaic acid begins in the marine environment. It was first isolated and structurally characterized in 1981 from the black sponge, Halichondria okadai, from which it derives its name. acs.orgnih.govcreative-diagnostics.comwikipedia.orgoup.comnih.gov The initial discovery was part of broader research into cytotoxic compounds from marine organisms, with a Japanese pharmaceutical company noting the potent cytotoxic activity of an extract from this sponge in 1975, which was termed Halichondrine-A. wikipedia.org The structural elucidation of okadaic acid was a collaborative effort involving researchers in Japan and the United States, who also isolated it from another sponge species, Halichondria melanodocia. acs.orgwikipedia.orgnih.gov
Initial academic interest was centered on its cytotoxic properties. wikipedia.org However, further research revealed that other compounds within the sponge extract, the Halichondrines, were responsible for the more potent cytotoxicity. wikipedia.org This finding led to a decrease in research on okadaic acid's direct cytotoxic effects but pivoted the scientific community's focus toward its other unique and powerful biological activities. wikipedia.org A crucial turning point was the discovery that okadaic acid was not produced by the sponge itself but by dinoflagellates, specifically from the genera Dinophysis and Prorocentrum, which accumulate in the sponge as it filters seawater. awi.demdpi.commdpi.comnih.gov This discovery linked the compound to the phenomenon of Diarrhetic Shellfish Poisoning (DSP), where the toxin accumulates in shellfish that consume these dinoflagellates. wikipedia.orgmdpi.com
Table 1: Key Milestones in Okadaic Acid Research
| Year | Milestone | Significance | References |
| 1975 | A potent cytotoxin, Halichondrine-A, is observed in extracts of the sponge Halichondria okadai. | Sparked initial interest in bioactive compounds from this marine source. | wikipedia.org |
| 1981 | Okadaic Acid is isolated and its structure is determined from the sponges H. okadai and H. melanodocia. | The official discovery and chemical characterization of the molecule. | acs.orgnih.govcreative-diagnostics.comoup.com |
| Post-1981 | The true producers are identified as dinoflagellates of the genera Dinophysis and Prorocentrum. | Shifted the understanding of the compound's origin from the sponge to microorganisms. | awi.demdpi.com |
| 1988 | A seminal paper by Bialojan and Takai details its specific inhibitory effects on protein phosphatases. | Established okadaic acid as a specific and powerful biochemical tool, fundamentally changing its research trajectory. | asahikawa-med.ac.jpnih.gov |
Role as a Foundational Biochemical Probe in Cellular Regulation Studies
The most significant contribution of okadaic acid to science has been its role as a highly specific biochemical probe. nih.govdundee.ac.ukmdpi.comfocusbiomolecules.com Its power lies in its ability to potently and selectively inhibit certain serine/threonine protein phosphatases, which are crucial enzymes in cellular regulation. oup.commerckmillipore.comscispace.com The reversible phosphorylation of proteins, controlled by a balance between protein kinases (which add phosphate (B84403) groups) and protein phosphatases (which remove them), is a fundamental mechanism for controlling a vast array of cellular processes.
A landmark 1988 paper by Corinna Bialojan and Akira Takai was instrumental in establishing okadaic acid's utility. asahikawa-med.ac.jpnih.gov Their research demonstrated that okadaic acid inhibits protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1) at very different concentrations, while having little to no effect on other types of phosphatases like PP2C and phosphotyrosine phosphatases at similar concentrations. asahikawa-med.ac.jpnih.govcellsignal.com This differential inhibition provided researchers with an unprecedented tool to dissect the specific roles of PP1 and PP2A within the cell. asahikawa-med.ac.jp
Because it can readily cross cell membranes, okadaic acid can be used in studies of intact, living cells. asahikawa-med.ac.jp By inhibiting specific phosphatases, it causes a state of hyperphosphorylation of the target proteins, effectively "trapping" them in a phosphorylated state. merckmillipore.comscispace.com This allows researchers to identify the substrates of PP1 and PP2A and to explore their functions in diverse cellular activities, including:
Cell Cycle Control: Studies have used okadaic acid to show the involvement of PP1 and PP2A in critical cell cycle transitions, such as the entry into and exit from mitosis. nih.govbiologists.com
Signal Transduction: It is widely used to investigate signaling pathways where protein dephosphorylation is a key regulatory step. researchgate.net For instance, its use has been pivotal in studying the Hippo pathway, a critical signaling cascade that controls organ size and acts as a tumor suppressor. nih.gov
Neurobiology: Okadaic acid is used in experimental models to induce hyperphosphorylation of the tau protein, a hallmark of neurodegenerative conditions like Alzheimer's disease, thereby helping to study the mechanisms underlying these pathologies. mdpi.commdpi.com
Table 2: Inhibitory Potency of Okadaic Acid on Key Protein Phosphatases
| Protein Phosphatase | Typical IC₅₀ Value (nM) | Level of Inhibition | References |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1.0 | Very Potent | cellsignal.comapexbt.comtocris.comcellsignal.cnmdpi.com |
| Protein Phosphatase 1 (PP1) | 3 - 20 | Potent | cellsignal.comapexbt.comtocris.comcellsignal.cnmdpi.com |
| Protein Phosphatase 2B (PP2B / Calcineurin) | ~4,000 - 5,000 | Weak | nih.govasahikawa-med.ac.jpnih.gov |
| Protein Phosphatase 2C (PP2C) | >10,000 | Not Inhibited | nih.govfocusbiomolecules.comcellsignal.com |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Structure
2D Structure
Properties
Molecular Formula |
C44H71NO13 |
|---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |
InChI Key |
ZBOMSHVRJSJGNR-GHIYGBLASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Origin of Product |
United States |
Biosynthesis and Natural Origin
Producer Organisms: Dinoflagellates and Marine Sponges
Okadaic acid was first identified in the black sponge, Halichondria okadai, from which it derives its name. wikipedia.orgnih.govnih.gov However, the primary producers of this toxin are not the sponges themselves but rather various species of dinoflagellates. nih.govnih.gov Sponges, being filter-feeders, accumulate the toxin from their environment.
The principal synthesizers of okadaic acid and its related compounds, the dinophysistoxins, are dinoflagellates belonging to the genera Dinophysis and Prorocentrum. wikipedia.orgnih.govnih.gov Specific species noted for their production of these toxins include Prorocentrum lima, P. concavum, Dinophysis acuta, and D. fortii. nih.gov These microorganisms are a significant component of marine phytoplankton.
| Organism Type | Genus | Specific Examples | Role |
|---|---|---|---|
| Dinoflagellates | Dinophysis | D. acuta, D. fortii | Primary Producer |
| Dinoflagellates | Prorocentrum | P. lima, P. concavum, P. rhathymum | Primary Producer |
| Marine Sponges | Halichondria | H. okadai, H. melanodocia | Accumulator |
Polyketide Synthase (PKS) Pathways in Dinoflagellates
Okadaic acid is classified as a polyketide, a large group of secondary metabolites synthesized through the condensation of small carboxylic acid units. wikipedia.orgnih.gov In dinoflagellates, this synthesis is accomplished via large, multi-enzyme proteins known as polyketide synthases (PKS). wikipedia.orgmdpi.com The PKS pathway for okadaic acid, however, exhibits several features that distinguish it from more conventional polyketide synthesis seen in bacteria and fungi.
The biosynthesis of polyketides in dinoflagellates involves a series of unique and complex modifications. wikipedia.org Unlike the straightforward head-to-tail assembly of acetate (B1210297) units common in many polyketide pathways, the synthesis of compounds like okadaic acid includes irregularities and additional chemical reactions during the elongation steps or after the main backbone is formed. nih.govresearchgate.net These modifications contribute to the vast structural complexity and diversity of dinoflagellate polyketides, which often feature multiple fused ether rings and numerous stereocenters. researchgate.net
Isotopic labeling studies have been crucial in deciphering the building blocks of okadaic acid. nih.gov These experiments have revealed that the biosynthesis initiates with an uncommon starter unit: glycolate, which forms carbons 37 and 38 of the final molecule. wikipedia.org Following this initiation, the remainder of the carbon backbone is constructed through the sequential addition of acetate units, which serve as the primary extender units in the PKS assembly line. wikipedia.orgresearchgate.net
| Precursor | Role in Biosynthesis | Resulting Carbons in Final Structure |
|---|---|---|
| Glycolate | Starter Unit | C-37 and C-38 |
| Acetate | Extender Units | All other backbone carbons |
The genes responsible for producing PKS enzymes are typically organized into biosynthetic gene clusters (BGCs). Identifying the specific BGC for okadaic acid in the enormous and complex genomes of dinoflagellates has proven to be a significant challenge. nih.gov While research has successfully identified PKS genes in various dinoflagellate species, including Prorocentrum lima, definitively linking a single gene or cluster to the synthesis of okadaic acid has been difficult. nih.govmdpi.com Some studies have detected PKS genes of bacterial origin within dinoflagellate cultures, leading to hypotheses about potential symbiotic relationships in toxin production, though the dinoflagellates themselves are believed to possess their own PKS genes. nih.govnih.gov As of the early 2010s, no specific gene had been conclusively linked to the biosynthesis of any dinoflagellate polyketide. nih.gov
Accumulation and Transformation in Marine Organisms
Once produced by dinoflagellates, okadaic acid can be transferred through the marine food web. nih.gov Filter-feeding organisms, particularly bivalve mollusks such as mussels, oysters, scallops, and clams, are primary vectors for this accumulation. nih.govmdpi.com These organisms ingest the toxic dinoflagellates, and the lipophilic (fat-soluble) nature of okadaic acid allows it to accumulate in their fatty tissues. nih.gov
Furthermore, some of these organisms can metabolically alter the toxin. Mussels and oysters, for example, can transform okadaic acid and its analogs into fatty acid ester derivatives. nih.gov These modified forms, collectively known as the DTX3 group, represent a significant portion of the total toxin profile in some shellfish species. This biotransformation is an important factor in the toxicology and detection of these compounds in seafood. nih.gov Studies have shown that mussels can accumulate significantly higher levels of okadaic acid in their digestive glands compared to oysters during toxic algal blooms. researchgate.net
Mechanisms of Action at the Molecular and Subcellular Levels
Serine/Threonine Protein Phosphatase Inhibition
Okadaic acid is a polyether derivative of a C38 fatty acid and is recognized as a powerful inhibitor of serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A). nih.gov This inhibitory property makes it a valuable tool for studying cellular processes regulated by reversible protein phosphorylation. cellsignal.comnih.gov
Okadaic acid demonstrates potent and selective inhibition against two of the major serine/threonine protein phosphatases: PP1 and PP2A. nih.govwikipedia.orgnih.gov It exhibits a significantly higher affinity and inhibitory activity towards PP2A compared to PP1. cellsignal.comwikipedia.orgmedchemexpress.commedchemexpress.com While PP2A can be completely inhibited at concentrations of 1-2 nM, concentrations greater than 1 µM are required to achieve complete inhibition of PP1. cellsignal.com This differential inhibition allows for its use in distinguishing the cellular functions of these two key phosphatases. cellsignal.com
The inhibitory potency of okadaic acid is quantified by its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values. It shows a markedly lower IC50 value for PP2A, indicating a much stronger inhibition compared to PP1. cellsignal.commedchemexpress.commedchemexpress.com The dissociation constant for the interaction with PP2A has been estimated to be as low as 30-32 pM, while for PP1 it is significantly higher, in the nanomolar range. wikipedia.orgportlandpress.comnih.gov
| Phosphatase | Reported IC50 Values (nM) | Reported Dissociation Constants (Ki) |
|---|---|---|
| Protein Phosphatase 1 (PP1) | 3 - 50 | 150 nM |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | 30 pM |
Data compiled from multiple sources. cellsignal.comwikipedia.orgmedchemexpress.commedchemexpress.comnih.govtocris.com
Okadaic acid's inhibitory action extends to other members of the protein phosphatase family, although generally with less potency than for PP2A. nih.gov It has been shown to inhibit PP4 and PP5. medchemexpress.commedchemexpress.comnih.gov The IC50 values for PP4 and PP5 are in the low nanomolar range, with PP4 showing a sensitivity similar to PP2A. medchemexpress.commedchemexpress.com In contrast, okadaic acid is a poor inhibitor of Protein Phosphatase 2B (PP2B, also known as calcineurin), requiring much higher concentrations for inhibition than for PP1 and PP2A. cellsignal.comnih.gov It does not effectively inhibit Protein Phosphatase 2C (PP2C) or phosphotyrosine protein phosphatases. cellsignal.commedchemexpress.commedchemexpress.com Some studies have also reported that okadaic acid can act as a non-competitive inhibitor of alkaline phosphatase (ALP). nih.gov
| Phosphatase | Reported IC50 Values (nM) | Inhibition Level |
|---|---|---|
| Protein Phosphatase 2B (PP2B) | 3.7 - 4 | Inhibited at higher concentrations |
| Protein Phosphatase 2C (PP2C) | > 1,000,000 | Not effectively inhibited |
| Protein Phosphatase 4 (PP4) | ~0.1 | Potent inhibition |
| Protein Phosphatase 5 (PP5) | ~3.5 | Potent inhibition |
Data compiled from multiple sources. cellsignal.commedchemexpress.commedchemexpress.comtocris.com
Kinetic studies suggest that okadaic acid's inhibition mechanism can vary depending on the phosphatase. For PP2A, it has been reported to cause mixed inhibition. researchgate.net In the case of alkaline phosphatase, kinetic analysis has shown that okadaic acid acts as a non-competitive inhibitor. nih.gov
The structural basis for the potent inhibition of phosphatases by okadaic acid has been elucidated through X-ray crystallography. The crystal structure of okadaic acid bound to PP1 reveals that the inhibitor binds in a hydrophobic groove adjacent to the enzyme's active site. nih.gov It interacts with basic residues within this active site. nih.gov The okadaic acid molecule adopts a cyclic-like conformation, which is stabilized by an intramolecular hydrogen bond. portlandpress.comnih.govresearchgate.net This conformation appears to be crucial for its inhibitory activity. portlandpress.comresearchgate.net Studies on okadaic acid derivatives have highlighted the importance of specific functional groups; for instance, oxidation of the hydroxyl group at the C27 position markedly reduces the binding affinity for both PP1 and PP2A, suggesting this group is a key binding site. nih.govresearchgate.net
Global Impact on Cellular Protein Phosphorylation Dynamics
By inhibiting the dominant serine/threonine phosphatases PP1 and PP2A, okadaic acid treatment leads to a rapid and global increase in the phosphorylation of a vast number of cellular proteins. nih.govnih.gov This resulting hyperphosphorylation disrupts the delicate balance maintained by protein kinases and phosphatases, which governs numerous cellular functions. nih.gov The widespread increase in protein phosphorylation affects signaling pathways that regulate cytoskeletal architecture, cell adhesion, and cell-cell contact. nih.govmdpi.com For example, okadaic acid has been shown to regulate the phosphorylation status and location of proteins associated with the actin cytoskeleton and microtubules, leading to dramatic morphological reorganization. nih.gov It can also trigger the activation of specific signaling cascades, such as the Hippo pathway, by enhancing the phosphorylation of its core kinases. mdpi.com
Modulation of Kinase Activities and Signaling Cascades by Okadaic Acid (Ammonium Salt)
Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as a critical tool for investigating cellular processes regulated by protein phosphorylation. cellsignal.com Its inhibitory action on these phosphatases leads to a state of hyperphosphorylation, consequently modulating the activities of various protein kinases and their downstream signaling cascades. This disruption of the delicate balance between phosphorylation and dephosphorylation profoundly impacts cellular function.
Activation of Specific Protein Kinases (e.g., MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, GSK3β, MST1/2)
The inhibition of PP1 and PP2A by okadaic acid results in the sustained phosphorylation and activation of a multitude of protein kinases. This occurs because these kinases are no longer efficiently dephosphorylated and inactivated by the inhibited phosphatases. The resulting cascade of kinase activation has been observed across various cell types and experimental models.
Mitogen-Activated Protein Kinases (MAPK) and Extracellular Signal-Regulated Kinases (ERK):
Okadaic acid treatment leads to a significant increase in the phosphorylation and activation of the MAPK family members, including ERK1/2 and their upstream activators, MEK1/2. nih.gov This activation is a direct consequence of the inhibition of PP2A, which is a key phosphatase that dephosphorylates and inactivates components of the MAPK/ERK pathway. oup.com Studies have shown that okadaic acid-induced activation of the MEK-MAPK pathway can influence cellular processes such as meiotic resumption in oocytes. oup.com In metabolically active rat brain slices, inhibition of PP2A by okadaic acid resulted in a dramatic increase in the phosphorylation and activation of ERK1/2 and MEK1/2. nih.gov
Protein Kinase A (PKA):
The interplay between PKA and phosphatases is highlighted by the effects of okadaic acid. In certain cellular contexts, PKA can stimulate an okadaic acid-sensitive serine/threonine phosphatase that acts on downstream targets. nih.gov Conversely, the inhibition of phosphatases by okadaic acid can enhance PKA-dependent signaling. For instance, in rat dorsal root ganglion cultures, activation of PKA in the presence of okadaic acid potentiated the phosphorylation of specific substrates.
c-Jun N-terminal Kinase (JNK):
Okadaic acid has been shown to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway. nih.gov In U-937 cells, okadaic acid activated JNK in a time-dependent manner, contributing to induced cell death. mdpi.com This activation is linked to the inhibition of serine/threonine phosphatases that normally suppress the JNK signaling cascade. nih.gov
Protein Kinase C (PKC):
Okadaic acid can potentiate PKC-induced phosphorylation events. In SH-SY5Y neuroblastoma cells, an okadaic acid-sensitive protein phosphatase, likely PP2A, was found to counteract PKC-induced phosphorylation. By inhibiting this phosphatase, okadaic acid enhances the effects of PKC activation.
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII):
The activity of CaMKII is also modulated by okadaic acid. Inhibition of phosphatases by okadaic acid can lead to an increase in the autophosphorylation of CaMKII, thereby promoting its sustained activation.
Calpain:
In models of neurodegeneration, okadaic acid treatment has been shown to induce the activation of calpain, a calcium-dependent protease. This activation is evidenced by the cleavage of calpain substrates like spectrin (B1175318) and synapsin-I.
Glycogen Synthase Kinase 3β (GSK3β):
The regulation of GSK3β by okadaic acid is complex. While GSK3β is a key kinase in many cellular processes, some studies suggest that okadaic acid-induced hyperphosphorylation of tau protein can occur without the overactivation of GSK3β. Instead, an increase in the inactive form of GSK3β (phosphorylated at Ser9) has been observed, suggesting a more intricate regulatory mechanism.
Mammalian Ste20-like Kinases 1/2 (MST1/2):
MST1 and MST2, core kinases of the Hippo signaling pathway, are activated by okadaic acid. Their activation is dependent on autophosphorylation, which is negatively regulated by PP2A. Consequently, the inhibition of PP2A by okadaic acid leads to enhanced phosphorylation and activation of MST1 and MST2.
| Protein Kinase | Effect of Okadaic Acid | Underlying Mechanism | Observed Cellular Context |
|---|---|---|---|
| MAPK/ERK | Activation | Inhibition of PP2A-mediated dephosphorylation of MEK and ERK. nih.govoup.com | Rat brain slices, mouse oocytes. nih.govoup.com |
| PKA | Potentiation of Signaling | Inhibition of phosphatases that dephosphorylate PKA substrates. | Rat dorsal root ganglion cultures. |
| JNK | Activation | Inhibition of serine/threonine phosphatases that negatively regulate the JNK pathway. nih.gov | U-937 cells, pig myocardium. nih.govmdpi.com |
| PKC | Potentiation of Signaling | Inhibition of PP2A that counteracts PKC-induced phosphorylation. | SH-SY5Y neuroblastoma cells. |
| CaMKII | Activation | Increased autophosphorylation due to phosphatase inhibition. | Not specified in the provided context. |
| Calpain | Activation | Indirect effect in neurodegenerative models. | Mature neurons. |
| GSK3β | Complex Regulation | Increased phosphorylation at inhibitory sites in some contexts. | Neurodegenerative models. |
| MST1/2 | Activation | Inhibition of PP2A-mediated dephosphorylation, leading to increased autophosphorylation. | NIH3T3 cells. |
Interplay with Kinase-Phosphatase Regulatory Networks
The cellular effects of okadaic acid underscore the critical interplay between protein kinases and phosphatases in maintaining cellular homeostasis. These two classes of enzymes are in a constant, dynamic balance, and the inhibition of phosphatases by okadaic acid effectively shifts this balance towards a state of hyperphosphorylation.
This disruption reveals the underlying regulatory networks where kinases and phosphatases act in opposition to control signaling pathways. For example, the MAPK pathway is tightly regulated by both activating kinases (MEKs) and inactivating phosphatases (like PP2A). oup.com Okadaic acid removes the "brake" applied by PP2A, leading to sustained MAPK activation. oup.com This demonstrates that the basal activity of the upstream kinases is sufficient to drive the pathway forward when the opposing phosphatase activity is compromised.
Similarly, the activation of MST1/2 by okadaic acid highlights a negative feedback loop where PP2A normally keeps the Hippo pathway in check. By inhibiting PP2A, okadaic acid reveals the intrinsic autophosphorylation and activation potential of MST1/2.
Furthermore, the observation that an okadaic acid-sensitive phosphatase counteracts PKC-induced phosphorylation illustrates a direct antagonistic relationship within a specific signaling event. The phosphatase acts to terminate the signal initiated by PKC, and its inhibition by okadaic acid prolongs and enhances the signal.
In essence, okadaic acid serves as a molecular probe that illuminates the intricate and often opposing roles of kinases and phosphatases in the precise regulation of cellular signaling networks. The resulting hyperphosphorylation and activation of numerous kinases demonstrate that the activity of these enzymes is tonically suppressed by protein phosphatases in resting or basal states.
Cellular and Physiological Effects in Research Models
Effects on Cell Cycle Progression and Mitosis
Okadaic acid profoundly interferes with the normal progression of the cell cycle by altering the phosphorylation state of key regulatory proteins. Its effects are multifaceted, leading to premature entry into mitosis, acceleration of certain phases, and arrest at critical transition points.
Induction of Premature Chromosome Condensation (PCC)
Okadaic acid is a well-established inducer of Premature Chromosome Condensation (PCC), a phenomenon where interphase chromosomes condense into a mitotic-like state. This effect is a direct consequence of the inhibition of protein phosphatases that normally hold the activity of maturation/mitosis-promoting factor (MPF) in check.
In BHK21 (baby hamster kidney) cells synchronized in the early S phase, exposure to okadaic acid resulted in classic mitotic events, including PCC, dispersion of nuclear lamins, and the formation of mitotic asters embopress.org.
This induction of a premature mitosis-like state is linked to a rapid, 10-fold increase in the activity of cdc2/histone H1 kinase, a key component of MPF embopress.org.
Studies in one-cell stage mouse embryos have also demonstrated that okadaic acid treatment induces PCC in pronuclei, allowing visualization of chromosomes in G1, S, and G2 phases, which reflects their progression through the first cell cycle nih.gov. The mechanism involves the inhibition of PP1 and PP2A, which leads to the activation of MPF (p34cdc2/cyclinB) and subsequently promotes the premature condensation of chromosomes mdpi.com.
Acceleration of S phase and Mitosis
While it can cause arrest at later stages, okadaic acid has been shown to accelerate the entry into and progression through the early phases of the cell cycle.
In synchronized Vicia faba (fava bean) root meristem cells, treatment with 1 μM okadaic acid resulted in a significant shortening of the G1 and G2 phases, leading to an earlier onset of DNA replication (S phase) and mitosis compared to control cells mdpi.com.
This acceleration was correlated with higher activity of H1 histone kinases and more abundant phosphorylation of the Retinoblastoma-like (pRb-like) protein, a key regulator of the G1–S transition mdpi.com.
Similarly, long-term exposure to low concentrations of okadaic acid has been observed to accelerate cell cycle progression in colonic epithelial cells nih.gov.
Inhibition of Metaphase-Anaphase Transition
A hallmark effect of okadaic acid on mitosis is the inhibition of the transition from metaphase to anaphase, leading to mitotic arrest.
In LLC-PK (pig kidney epithelial) cells, low concentrations of okadaic acid induced a mitotic block characterized by cells arrested in a metaphase-like state with abnormal mitotic spindles researchwithrutgers.com. This blockage is attributed to the inhibition of a type 2A protein phosphatase, which is necessary for the metaphase-to-anaphase transition researchwithrutgers.commdpi.com.
Studies in Vicia faba also demonstrated that while okadaic acid accelerated the onset of mitosis, it ultimately blocked the proper transition from metaphase to anaphase mdpi.com.
In HeLa cells, treatment with okadaic acid caused mitotic chromosomes to become scattered and prevented the cells from entering anaphase, leading to the formation of diplochromosomes upon recovery due to the failure of sister chromatid separation nih.gov.
Table 1: Summary of Okadaic Acid Effects on Cell Cycle Progression
Click to view interactive data
| Effect | Mechanism | Observed in | References |
|---|---|---|---|
| Premature Chromosome Condensation (PCC) | Inhibition of PP1/PP2A, leading to activation of cdc2/H1 kinase (MPF). | BHK21 cells, mouse embryos | embopress.orgnih.govmdpi.com |
| Acceleration of S phase and Mitosis | Shortening of G1 and G2 phases; increased H1 histone kinase activity. | Vicia faba root meristems, colonic epithelial cells | mdpi.comnih.gov |
| Inhibition of Metaphase-Anaphase Transition | Inhibition of a type 2A protein phosphatase required for transition. | LLC-PK cells, Vicia faba, HeLa cells | mdpi.comresearchwithrutgers.comnih.gov |
Induction of Apoptosis and Cytotoxic Effects in Various Cell Lines
Okadaic acid is a potent inducer of apoptosis, or programmed cell death, across a wide range of cell types. This cytotoxic effect is a key area of investigation, revealing the role of protein phosphorylation in cell survival and death pathways.
In human intestinal cell lines such as Caco-2 and HT29-MTX, okadaic acid and its analogs, dinophysistoxin-1 (B117357) (DTX-1) and dinophysistoxin-2 (DTX-2), induce apoptosis through a mechanism involving the activation of caspase-3.
Studies on human neuroblastoma cell lines (TR14 and NT2-N) showed that okadaic acid induces programmed cell death, evidenced by DNA fragmentation. In these postmitotic neuronal cells, apoptosis is associated with a frustrated attempt to re-enter the mitotic cycle.
In rabbit lens epithelial cells, apoptosis is triggered when okadaic acid concentrations are sufficient to inhibit PP-1, suggesting that the inhibition of PP-2A alone is not sufficient to activate apoptosis in this system.
The cytotoxic effects have been evaluated in various human cells, including leukocytes, HepG2 (liver carcinoma), and SH-SY5Y (neuroblastoma) cells, confirming apoptosis induction via a caspase-3-dependent process.
Table 2: Cytotoxicity of Okadaic Acid and Analogs in Human Intestinal Cell Lines
Click to view interactive data
| Compound | Cell Line | IC₅₀ (24h treatment) | Reference |
|---|---|---|---|
| Okadaic Acid | Caco-2 | 49 nM | |
| Okadaic Acid | HT29-MTX | 75 nM | |
| Dinophysistoxin-1 (DTX-1) | Caco-2 | 22 nM | |
| Dinophysistoxin-1 (DTX-1) | HT29-MTX | 22 nM | |
| Dinophysistoxin-2 (DTX-2) | Caco-2 | 106 nM | |
| Dinophysistoxin-2 (DTX-2) | HT29-MTX | 213 nM |
Modulation of Gene Expression and Transcriptional Activity (e.g., Cox-2)
By altering the phosphorylation of transcription factors and other regulatory proteins, okadaic acid significantly modulates the expression of a variety of genes.
Inflammatory Genes: In murine peritoneal macrophages, okadaic acid stimulates the accumulation of mRNAs for inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-alpha) and IP-10 by increasing their transcriptional activity mdpi.com. In human promonocytic THP-1 cells rendered tolerant to lipopolysaccharide (LPS), okadaic acid was found to augment the expression of Cyclooxygenase-2 (Cox-2) and TNF-alpha mRNA.
Proto-Oncogenes and Transcription Factors: Okadaic acid treatment markedly increases the steady-state levels of collagenase mRNA, an effect mediated by the AP-1 consensus sequence in the collagenase promoter. This is accompanied by a dramatic stimulation of c-fos expression and a lesser stimulation of c-jun expression, the components of the AP-1 complex.
Apoptosis-Related Genes: The induction of apoptosis by okadaic acid in rabbit lens epithelial cells is associated with a several-fold up-regulation of the tumor suppressor gene p53 and the pro-apoptotic gene bax at both the mRNA and protein levels.
Other Genes: In A549 human lung carcinoma cells, okadaic acid causes a strong (up to 90-fold) increase in the mRNA for the urokinase-type plasminogen activator receptor (u-PAR), partly due to increased gene transcription. Conversely, it can also cause transcriptional downregulation, as seen with the type I collagen gene in NIH3T3 fibroblasts, an effect mediated by PP2A.
Disruption of Subcellular Organelle Function (e.g., Golgi, Endoplasmic Reticulum)
The integrity and function of subcellular organelles are heavily dependent on regulated phosphorylation events. Okadaic acid's inhibition of phosphatases leads to significant disruption of the Golgi apparatus and the endoplasmic reticulum (ER).
Golgi Apparatus: In interphase HeLa cells, okadaic acid induces fragmentation of the Golgi apparatus into clusters of vesicles and tubules, a morphology that is indistinguishable from the Golgi fragments seen in normal mitotic cells. This structural change is accompanied by a functional block; okadaic acid inhibits intracellular transport, preventing newly synthesized proteins from moving through the Golgi to the cell surface and reducing fluid-phase endocytosis.
Endoplasmic Reticulum: Okadaic acid has been shown to induce a selective arrest of protein transport in the rough ER, preventing the export of proteins into COPII-coated structures, which are essential for ER-to-Golgi transport. In mitotic HeLa cells, treatment with okadaic acid leads to extensive growth of the ER nih.gov. Furthermore, in primary cultures of cortical neurons, okadaic acid-induced hyperphosphorylation of the tau protein was shown to lead to ER stress.
Influence on Cytoskeletal Organization
Okadaic acid profoundly impacts the structural integrity of the cell by inducing a dramatic reorganization of the cytoskeleton. researchgate.net This effect is a direct consequence of the hyperphosphorylation of numerous cytoskeletal and associated proteins following the inhibition of PP1 and PP2A. researchgate.net
Exposure of cells to okadaic acid leads to a significant rearrangement of the actin cytoskeleton . In human neutrophils, okadaic acid prompts the assembly and spatial redistribution of actin. nih.gov Similarly, in cultured clam heart cells and human neuroblastoma cells, it induces a reorganization of actin microfilaments, causing fibroblastic cells to retract, lose their typical flattened morphology, and adopt a rounded shape. nih.govfrontiersin.org This morphological rearrangement often results in the breakdown of the cortical actin cytoskeleton and the loss of cell-cell contact, causing cells grown in monolayers to detach from their substratum. researchgate.netfrontiersin.org
The stability of focal adhesions , which are critical for cell adhesion and migration, is also compromised. Okadaic acid causes a loss of stabilization in focal adhesions, an effect attributed to alterations in the tyrosine-phosphorylation state of key proteins such as focal adhesion kinases and paxillin. nih.gov Research has shown that okadaic acid regulates the phosphorylation status and location of various proteins associated with not only the actin cytoskeleton but also microtubules and cell adhesion structures, further contributing to cell detachment. researchgate.net
| Cytoskeletal Component | Observed Effect | Cell Models | References |
|---|---|---|---|
| Actin Cytoskeleton | Induces assembly, spatial redistribution, and reorganization; leads to breakdown of cortical actin. | Human neutrophils, Clam heart cells, Human neuroblastoma cells | researchgate.netnih.govnih.govfrontiersin.org |
| Focal Adhesions | Causes loss of stabilization through altered phosphorylation of key proteins. | General cell models | nih.gov |
| Cell Morphology | Induces cell rounding, retraction, and detachment from substratum. | Various, including neuroblastoma cells | researchgate.netnih.govfrontiersin.org |
Interplay with Specific Cellular Signaling Pathways
Okadaic acid's inhibition of protein phosphatases creates a ripple effect across numerous signaling cascades, leading to significant alterations in cellular function.
Okadaic acid is a well-established activator of the Hippo signaling pathway, a critical regulator of organ size and a tumor suppressor pathway. nih.gov The core mechanism of activation involves the inhibition of Protein Phosphatase 2A (PP2A), which normally dephosphorylates and inactivates the core kinases of the Hippo pathway, Mammalian Ste20-like kinases 1 and 2 (MST1 and MST2). nih.gov
By inhibiting PP2A, okadaic acid treatment leads to the hyperphosphorylation and subsequent activation of MST1 and MST2. nih.gov This initiates a phosphorylation cascade, affecting downstream components. nih.gov Potential targets of okadaic acid-induced phosphorylation within the pathway include the transcriptional co-activators TAZ and YAP, which are negatively regulated by phosphorylation. nih.gov Okadaic acid also enhances the inhibitory phosphorylation of Raf-1, a negative regulator of MST2, thereby releasing MST2 from its inhibition. nih.gov This multi-level intervention results in a robust activation of the Hippo pathway. nih.govnih.gov
The influence of okadaic acid on nitric oxide (NO) metabolism is cell-type specific, primarily through the regulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Research demonstrates that okadaic acid differentially regulates the expression of iNOS in rat primary astrocytes and macrophages. nih.gov
In rat primary astrocytes and C6 glial cells, okadaic acid was found to stimulate the expression of iNOS and the subsequent production of NO when induced by lipopolysaccharide (LPS) and cytokines. nih.gov Conversely, in rat resident macrophages, the same treatment inhibited the LPS- and cytokine-mediated expression of iNOS and NO production. nih.gov This suggests that the regulation of iNOS expression by PP1 and/or PP2A-sensitive pathways differs significantly between these cell types. nih.gov
The effect of okadaic acid on calcium signaling appears to be dependent on the specific cell type and signaling context. In wheat aleurone cells, okadaic acid was found to completely inhibit rapid changes in cytosolic Ca2+ that are typically induced by gibberellic acid. mdpi.com This finding suggests that okadaic acid-sensitive protein phosphatases act early in the gibberellic acid transduction pathway, upstream of the calcium signal. mdpi.com
However, in a different model using human neuroblastoma cells, treatment with okadaic acid did not result in any detectable effect on cytosolic Ca2+ concentration, indicating that calcium influx is not a primary mechanism for the cytoskeletal and morphological changes observed in these cells. frontiersin.org Furthermore, in studies on apoptosis in hepatocytes, the effects of okadaic acid were not prevented by incubating the cells in a Ca2+-depleted medium, again suggesting that its mechanism of action in that context is independent of extracellular calcium.
| Cell Model | Context | Effect on Ca2+ Signaling | References |
|---|---|---|---|
| Wheat Aleurone Cells | Gibberellic acid stimulation | Inhibited GA-induced changes in cytosolic Ca2+ | mdpi.com |
| Human Neuroblastoma Cells | Induction of morphological changes | No effect on cytosolic Ca2+ concentration | frontiersin.org |
| Rat Hepatocytes | Induction of apoptosis | Effects not abolished by Ca2+-depleted medium |
Okadaic acid significantly modulates glucose metabolism, though its specific effects can vary between different tissues and metabolic states. It is known to increase glucose output and gluconeogenesis in hepatocytes. nih.govmdpi.com
Regarding glycogen synthesis , the impact of okadaic acid is nuanced. In isolated soleus muscles from lean mice, while okadaic acid stimulated glucose transport and glycolysis, it did not alter the rate of glycogen synthesis. In contrast, studies using rat and guinea pig hepatocytes showed that low concentrations of okadaic acid inhibited the stimulation of glycogen synthesis normally caused by insulin. This suggests that in the liver, an okadaic acid-sensitive phosphatase is involved in the insulin-mediated pathway of glycogen synthesis.
No specific research findings were available from the conducted searches regarding the direct effect of okadaic acid on glucokinase mRNA levels . While okadaic acid is known to alter the transcription of some genes, its impact on the gene expression of this key glycolytic enzyme has not been detailed in the available literature.
In isolated rat hepatocytes, okadaic acid has been shown to inhibit the synthesis of phosphatidylethanolamine, a key phospholipid component of cell membranes. nih.gov The inhibition occurs within the CDP-ethanolamine pathway. nih.gov Further investigation revealed that this effect was not due to the direct inhibition of the pathway's regulatory enzyme, CTP:phosphoethanolamine cytidylyltransferase. nih.gov Instead, the data suggest that okadaic acid treatment leads to a significant decrease in the cellular level of diacylglycerol, a crucial substrate for the final step of phosphatidylethanolamine synthesis. nih.gov This reduction in diacylglycerol availability appears to be the limiting factor causing the inhibition of phosphatidylethanolamine biosynthesis in hepatocytes treated with okadaic acid. nih.gov
Xenobiotic Metabolism Interactions (e.g., Cytochrome P450 enzymes)
Okadaic acid (ammonium salt) has been shown to significantly interact with xenobiotic metabolism, primarily through its effects on Cytochrome P450 (CYP) enzymes. Research indicates that okadaic acid is a substrate for and an influencer of these critical metabolic enzymes. In human liver models, it is oxidatively metabolized by CYP3A4 and CYP3A5. nih.govd-nb.info
Beyond being a substrate, okadaic acid actively modulates the expression and activity of various xenobiotic-metabolizing CYPs. Studies using human HepaRG liver cells have demonstrated that exposure to non-cytotoxic concentrations of okadaic acid leads to the downregulation of several CYP enzymes at the mRNA and protein levels. nih.govmdpi.com This inhibitory effect extends to counteracting the activation of CYPs by known inducers. nih.govd-nb.info The mechanism behind this downregulation is thought to involve the activation of NF-κB and subsequent JAK/STAT signaling pathways. mdpi.com This interference with the biochemical barrier function of the liver highlights the potential for interactions between okadaic acid exposure and the metabolism of various drugs and other foreign compounds. nih.govd-nb.info
The enzymes belonging to CYP families 1, 2, and 3 are responsible for the biotransformation of a vast majority of medicines and xenobiotics. researchgate.net The modulation of these enzymes by okadaic acid underscores its potential to alter the efficacy and toxicity of co-administered substances.
| Interaction Type | Specific Enzyme/Pathway | Observed Effect | Model System |
|---|---|---|---|
| Metabolism of Okadaic Acid | CYP3A4, CYP3A5 | Oxidative metabolism of okadaic acid | Human Liver Microsomes |
| Modulation of CYP Expression | Various CYP enzymes | Downregulation of mRNA and protein expression | Human HepaRG Cells |
| Interaction with CYP Inducers | CYP enzymes | Counteracts the activation of CYPs by inducers | Human HepaRG Cells |
| Underlying Mechanism | NF-κB and JAK/STAT signaling | Activation of these pathways leads to CYP downregulation | Human HepaRG Cells |
Melanogenesis Modulation
Okadaic acid has been identified as a modulator of melanogenesis, the process of melanin production. In a mouse melanocyte cell line (Mel-Ab), treatment with okadaic acid resulted in a dose-dependent inhibition of melanin synthesis. nih.gov This effect is not due to a decrease in the transcription of the primary enzyme responsible for melanin production, tyrosinase. Instead, okadaic acid leads to a reduction in the protein levels of tyrosinase. nih.gov
Further investigation into the mechanism revealed that the okadaic acid-induced decrease in tyrosinase levels is associated with proteasomal degradation of the enzyme. nih.gov The use of a proteasome inhibitor, MG132, was found to almost completely reverse both the downregulation of tyrosinase and the inhibition of melanin synthesis caused by okadaic acid. nih.gov This indicates that okadaic acid promotes the breakdown of tyrosinase protein, thereby suppressing melanin production. nih.gov
| Parameter | Effect of Okadaic Acid | Mechanism |
|---|---|---|
| Melanin Production | Inhibited in a dose-dependent manner | Reduced availability of tyrosinase enzyme |
| Tyrosinase mRNA Expression | No significant change | Effect is post-transcriptional |
| Tyrosinase Protein Levels | Decreased | Promotion of proteasomal degradation |
Mechanistic Studies of Neurotoxicity in In Vitro and Animal Models
Okadaic acid is widely utilized as a tool in neuroscience research to induce neurotoxicity and model neurodegenerative conditions, particularly those with features of Alzheimer's disease. nih.gov Its primary mechanism of action is the potent and selective inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). nih.gov This inhibition leads to a state of hyperphosphorylation of various proteins, which in turn triggers a cascade of neurotoxic events. nih.gov
Intracerebroventricular or intracerebral administration of okadaic acid in rodent models has been shown to induce cognitive deficits, β-amyloid deposition, and tau hyperphosphorylation, mimicking key pathological aspects of Alzheimer's disease. nih.gov The neurotoxic effects also encompass oxidative stress, mitochondrial dysfunction, neuroinflammation, and neuronal loss. nih.govnih.gov
Tau Protein Hyperphosphorylation Mechanisms
One of the most well-characterized neurotoxic effects of okadaic acid is the induction of hyperphosphorylation of the microtubule-associated protein tau. nih.govnih.gov In a healthy state, the phosphorylation of tau is balanced by the activities of protein kinases and phosphatases. nih.gov Okadaic acid disrupts this balance by inhibiting PP2A, a major phosphatase that dephosphorylates tau in the brain. nih.gov
The inhibition of PP2A by okadaic acid leads to an accumulation of abnormally hyperphosphorylated tau. nih.govnih.gov This altered form of tau is the primary component of paired helical filaments (PHFs) and neurofibrillary tangles (NFTs), which are hallmark pathological features of Alzheimer's disease. nih.govnih.gov The hyperphosphorylation of tau is also promoted by the activation of several kinases, such as Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (cdk5), which are downstream effects of phosphatase inhibition. nih.govnih.govbesjournal.com Studies in human brain slices and various cell culture models have confirmed that okadaic acid treatment leads to the formation of "PHF-like tau". nih.gov
Neuronal Apoptosis and Degeneration
Okadaic acid is a known inducer of neuronal apoptosis, or programmed cell death. nih.govnih.gov In human neuroblastoma cell lines, exposure to okadaic acid triggers DNA fragmentation, a key indicator of apoptosis. nih.gov Interestingly, evidence suggests that this apoptosis in postmitotic neurons is linked to an abortive attempt to re-enter the cell cycle. nih.gov Okadaic acid has been observed to force differentiated neuronal cells into the mitotic cycle, leading to chromatin condensation and chromosome formation; however, the cells are unable to complete mitosis and subsequently undergo apoptosis. nih.gov
In animal models, the administration of okadaic acid results in significant neuronal loss, particularly in the cortex and hippocampus. nih.govresearchgate.net This neurodegeneration is a consequence of the multiple pathological cascades initiated by okadaic acid, including tau hyperphosphorylation, oxidative stress, and neuroinflammation. nih.gov
Synaptic Dysfunction and Cholinergic Dysfunction
The neurotoxic effects of okadaic acid extend to synaptic function. Synaptic loss is a critical feature of Alzheimer's disease progression, and okadaic acid has been shown to induce synapse dysfunction. nih.gov This is partly a consequence of tau hyperphosphorylation, which disrupts the stability of microtubules essential for axonal transport and synaptic integrity. besjournal.com
Furthermore, okadaic acid induces significant cholinergic dysfunction, a key element in the cognitive decline observed in Alzheimer's disease. nih.govnih.gov In rat models, intracerebroventricular injection of okadaic acid resulted in a significant decrease in acetylcholine levels and acetylcholinesterase activity, particularly in the cortex and hippocampus. nih.govresearchgate.net It also led to a reduction in the mRNA expression of acetylcholinesterase and the α7 nicotinic acetylcholine receptor. nih.govresearchgate.net This disruption of the central cholinergic system contributes to the memory impairments observed in okadaic acid-treated animals. nih.gov
| Neurotoxic Effect | Underlying Mechanism | Key Findings in Research Models |
|---|---|---|
| Tau Hyperphosphorylation | Inhibition of Protein Phosphatase 2A (PP2A) | Formation of PHF-like tau; increased phosphorylation at multiple sites |
| Neuronal Apoptosis | Forced re-entry into the cell cycle; DNA fragmentation | Induction of programmed cell death in neuronal cell lines |
| Neuronal Degeneration | Oxidative stress, neuroinflammation, tau pathology | Neuronal loss in cortex and hippocampus of animal models |
| Synaptic Dysfunction | Disruption of microtubule stability due to hyperphosphorylated tau | Impaired synaptic integrity and function |
| Cholinergic Dysfunction | Decreased acetylcholine levels and acetylcholinesterase activity | Reduced expression of cholinergic markers (α7-nAChR) |
Genotoxic Effects in Cellular and Aquatic Organism Models
Okadaic acid has been shown to exert genotoxic effects, causing damage to the hereditary material within cells. mdpi.com However, the extent of this genotoxicity appears to be dependent on the cell type and the organism being studied. nih.gov In vitro studies have demonstrated that okadaic acid can induce DNA damage in certain cell lines. nih.gov For instance, in HepG-2 human liver cancer cells, okadaic acid was found to cause DNA damage and induce apoptosis in a p53-dependent manner. nih.gov In contrast, other cell lines showed cell death primarily through necrosis without significant DNA damage at similar concentrations. nih.gov
In the context of aquatic organisms, which are naturally exposed to okadaic acid through harmful algal blooms, the effects are also varied. Studies on the mussel Mytilus galloprovincialis have shown that different cell types exhibit varying sensitivity to the genotoxic effects of okadaic acid. nih.gov Mussel gill cells were found to be more sensitive to the early genotoxic effects of low concentrations of okadaic acid compared to hemocytes. nih.gov This suggests that certain tissues within marine invertebrates are more susceptible to the DNA-damaging properties of this toxin. While bivalve mollusks are generally more tolerant to okadaic acid toxicity compared to mammalian cells, the genotoxic potential in these organisms is an important consideration for ecosystem health. mdpi.com
Research on Tumor Promoting Properties in Experimental Carcinogenesis Models
Okadaic acid is a potent tumor promoter that functions by inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). nih.govresearchgate.netnih.gov Its tumor-promoting activities have been demonstrated in various two-stage carcinogenesis experiments involving different animal models and tissues, including mouse skin, rat glandular stomach, and rat liver. nih.govresearchgate.netnih.gov Unlike tumor promoters such as 12-O-tetradecanoylphorbol-13-acetate (TPA) that activate protein kinase C, okadaic acid operates through a distinct mechanism known as the okadaic acid pathway, which involves the hyperphosphorylation of cellular proteins due to phosphatase inhibition. nih.govoup.com This pathway has been shown to be a general mechanism for tumor promotion in various organs. nih.govoup.comnih.gov
Mouse Skin Carcinogenesis
In the widely used mouse skin model, okadaic acid has proven to be a powerful tumor promoter, comparable in potency to TPA. nih.gov The standard experimental protocol involves a single topical application of an initiator, typically 7,12-dimethylbenz(a)anthracene (DMBA), followed by repeated topical applications of okadaic acid. nih.govnih.gov These experiments consistently result in the development of skin papillomas and carcinomas.
A critical mediator in this process is the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov Research using TNF-α-deficient (TNF-α⁻/⁻) mice has demonstrated the essential role of this cytokine. In experiments where DMBA-initiated TNF-α⁻/⁻ mice were treated with okadaic acid, no tumors developed for up to 19 weeks. nih.govmdpi.com In contrast, 100% of the wild-type (TNF-α⁺/⁺) mice developed tumors under the same protocol. nih.govnih.gov This highlights that TNF-α gene expression is strongly linked to and is a central mediator in tumor promotion by okadaic acid in mouse skin. nih.gov
| Animal Model | Initiator | Promoter | Key Findings | Reference |
|---|---|---|---|---|
| Mouse (CD-1) | 7,12-dimethylbenz(a)anthracene (DMBA) | Okadaic Acid | Okadaic acid is a potent tumor promoter, leading to the formation of skin papillomas. | nih.govnih.gov |
| Mouse (TNF-α+/+) | DMBA | Okadaic Acid | 100% of mice developed tumors. | nih.govnih.gov |
| Mouse (TNF-α-/-) | DMBA | Okadaic Acid | No tumors were observed for up to 19 weeks, demonstrating the critical role of TNF-α. | nih.govmdpi.com |
Rat Glandular Stomach Carcinogenesis
The tumor-promoting effect of okadaic acid is not limited to squamous epithelial tissues like skin. oup.com Studies on the glandular stomach of rats have provided evidence for its activity in a different organ system. In these experiments, male SD rats were initiated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) administered in their drinking water. nih.govoup.comnih.gov Subsequently, okadaic acid was given as a tumor promoter, also through the drinking water. nih.govoup.com
The results showed a statistically significant increase in the development of neoplastic changes, including adenomatous hyperplasias and adenocarcinomas, in the rats that received both MNNG and okadaic acid. oup.comnih.gov The incidence of these neoplastic changes was 75.0% in the group treated with MNNG plus okadaic acid, compared to 46.4% in the group treated with MNNG alone, and 0% in the group receiving only okadaic acid. nih.govoup.comnih.gov This demonstrated that okadaic acid enhances tumorigenesis in the initiated glandular stomach of rats via the same fundamental mechanism of inhibiting protein phosphatases. oup.comnih.gov
| Animal Model | Initiator | Promoter | Incidence of Neoplastic Change-Bearing Rats | Reference |
|---|---|---|---|---|
| Rat (Male SD) | MNNG | Okadaic Acid | 75.0% | nih.govoup.comnih.gov |
| Rat (Male SD) | MNNG | None | 46.4% | nih.govoup.comnih.gov |
| Rat (Male SD) | None | Okadaic Acid | 0% | nih.govoup.comnih.gov |
Rat Liver Carcinogenesis
The "okadaic acid class" of tumor promoters, which includes okadaic acid and other structurally related protein phosphatase inhibitors like dinophysistoxin-1, calyculin A, and microcystin-LR, have also demonstrated tumor-promoting capabilities in the rat liver. nih.gov In these experimental models, carcinogenesis is typically initiated with diethylnitrosamine (DEN). nih.gov Following initiation, repeated administration of compounds that inhibit PP1 and PP2A leads to potent tumor promotion in the liver. nih.gov These findings further support the concept that the inhibition of protein phosphatases 1 and 2A represents a general and fundamental mechanism of tumor promotion applicable across various organs and tissues. nih.govnih.gov
Okadaic Acid Derivatives and Analogs in Research
Identification and Characterization of Natural Derivatives (e.g., Dinophysistoxins: DTX1, DTX2, DTX3)
Okadaic acid belongs to a class of lipophilic polyether toxins produced by dinoflagellates of the genera Dinophysis and Prorocentrum. nih.govnih.gov These compounds, known as the okadaic acid group, include several natural derivatives, most notably the dinophysistoxins (DTXs). ifremer.fr
Dinophysistoxin-1 (B117357) (DTX1) is the 35-methyl derivative of okadaic acid. It was first identified in the dinoflagellate Dinophysis fortii in Japan. core.ac.ukfao.org
Dinophysistoxin-2 (DTX2) is the 35-demethyl analog of DTX1 and an isomer of okadaic acid. fao.org It was first identified in shellfish from Ireland and has been associated with blooms of Dinophysis acuta. fao.org
Dinophysistoxin-3 (DTX3) represents a group of derivatives where OA, DTX1, or DTX2 are esterified at the 7-OH position with a range of saturated and unsaturated fatty acids. nih.govresearchgate.net These compounds are considered metabolic products formed within the shellfish that accumulate the primary toxins. nih.gov DTX3 itself is not active against protein phosphatases until it is hydrolyzed back to its parent toxin (OA, DTX1, or DTX2). mdpi.comshimadzu.com
These natural derivatives are primarily characterized by their structural variations, which influence their biological activity. They are all potent inhibitors of protein phosphatases, a property linked to their toxic effects. fao.org
| Compound | Structural Difference from Okadaic Acid | Primary Source Organism (Example) |
|---|---|---|
| Okadaic Acid (OA) | Reference Compound | Prorocentrum lima, Dinophysis acuminata ifremer.frnih.gov |
| Dinophysistoxin-1 (DTX1) | Methyl group at C35 | Dinophysis fortii core.ac.ukfao.org |
| Dinophysistoxin-2 (DTX2) | Isomer of OA (lacks methyl at C35) | Dinophysis acuta fao.org |
| Dinophysistoxin-3 (DTX3) | Fatty acid ester at 7-OH of OA, DTX1, or DTX2 | Metabolite in shellfish nih.gov |
Total Synthesis Approaches to Okadaic Acid and its Fragments (e.g., Isobe, Forsyth, Ley syntheses)
The complex structure of okadaic acid, with its 38-carbon backbone, 17 stereogenic centers, and multiple ether rings, has made it a significant target for total synthesis. acs.org Several research groups have successfully completed its synthesis, demonstrating powerful strategies in organic chemistry.
Isobe Synthesis: The Isobe group reported the first total synthesis of okadaic acid. Their approach involved a convergent strategy, synthesizing key fragments of the molecule which were then coupled together. nih.gov
Forsyth Synthesis: The Forsyth group developed a highly efficient and convergent total synthesis. nih.gov Their strategy involved preparing three main fragments. A key step was the coupling of a C1-C14 fragment with a C15-C38 domain. figshare.com This synthesis was notable for its longest linear sequence of 54 steps. wikipedia.org
Ley Synthesis: The Ley group also achieved a total synthesis of okadaic acid using a convergent three-component coupling strategy. rsc.org A distinctive feature of their approach was the use of novel techniques for forming the spiroketal systems under mild conditions, employing reagents like (diphenylphosphineoxide)-tetrahydrofuran and (phenylsulfonyl)-tetrahydropyrans. wikipedia.orgrsc.org
These synthetic achievements not only confirmed the complex structure of okadaic acid but also provided access to quantities of the molecule and its fragments for further biological study, which is not always feasible from natural isolation. acs.orgnih.gov
Development of Synthetic Analogs and Fluorescent Derivatives
Building on the knowledge from total synthesis, researchers have developed synthetic analogs and fluorescent derivatives of okadaic acid to probe its biological functions and create new research tools.
Synthetic analogs are created by modifying the structure of okadaic acid to understand which parts of the molecule are crucial for its activity. nih.gov For instance, esterification of the C1-carboxyl group or the free hydroxyl groups has been shown to significantly decrease cytotoxicity while potentially retaining other biological activities. nih.gov
Fluorescent derivatives are particularly useful for cellular imaging and high-content analysis. By attaching a fluorescent probe to the okadaic acid molecule, scientists can visualize its localization within cells and study its interaction with target proteins in real-time. mdpi.com While specific examples for okadaic acid are part of ongoing research, the general strategy involves conjugating a fluorophore to a part of the molecule that does not interfere with its binding to protein phosphatases. This allows for applications in cell imaging, biosensing, and advancing the understanding of drug-target interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies for Phosphatase Inhibition
Structure-activity relationship (SAR) studies have been crucial in elucidating how okadaic acid and its derivatives inhibit protein phosphatases, primarily Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govmdpi.com
Research has shown that the entire okadaic acid molecule contributes to its potent inhibitory activity, with different regions playing distinct roles. The C1-C24 portion of the molecule adopts a circular conformation, which is considered important for its inhibitory action. portlandpress.comresearchgate.net
Key findings from SAR studies include:
The Carboxylic Acid "Head": The C1 carboxylic acid group is essential for activity. Esterification of this group, creating methyl okadate for example, leads to a dramatic loss of inhibitory potency. nih.govportlandpress.comresearchgate.net
The "Tail" Region: Modifications in the "tail" region (C31-C35) have a more subtle effect. For instance, the presence of a methyl group at C35 (as in DTX1) versus its absence (in OA) differentially affects binding to PP1 versus PP2A and PP5. nih.gov
Hydroxyl Groups: The hydroxyl groups, particularly at C2, C7, and C24, are important. Modifications at these positions can reduce activity. nih.gov
These studies consistently show that PP2A is the most sensitive phosphatase to inhibition by the OA group, followed by PP5 and then PP1. nih.gov The affinity for PP2A is often 10- to 100-fold higher than for PP1. nih.govnih.gov
| Compound/Derivative | Modification | Effect on PP2A Inhibition | Reference |
|---|---|---|---|
| DTX1 | Methylation at C35 | Potency similar to or slightly higher than OA | nih.govmdpi.com |
| DTX2 | Isomer of OA | Potency lower than OA | nih.govmdpi.com |
| Methyl okadate | Esterification of C1 carboxyl group | Dramatically reduced potency | portlandpress.comresearchgate.net |
| 7-O-palmitoyl-OA (DTX3 type) | Acylation at C7 hydroxyl | Dramatically reduced potency | portlandpress.comresearchgate.net |
| 2-deoxy-OA | Removal of C2 hydroxyl | Reduced potency | portlandpress.comresearchgate.net |
Comparative Studies of Derivatives in Cellular and Molecular Assays
Comparative studies using cellular and molecular assays have further detailed the differences between okadaic acid derivatives. These studies often measure endpoints like cytotoxicity (cell death), apoptosis (programmed cell death), and DNA damage.
In human intestinal cell lines (Caco-2 and HT29-MTX), OA, DTX1, and DTX2 were all found to induce a pro-inflammatory response, disrupt the cell cycle, and ultimately lead to apoptosis. nih.gov However, their potencies differed significantly. DTX1 was consistently the most potent, inducing cytotoxic effects at concentrations approximately five-fold lower than OA and DTX2. nih.gov The order of cytotoxicity was generally DTX1 > OA > DTX2. nih.gov
Similarly, in assays measuring the inhibition of PP2A activity, the order of potency was found to be DTX1 > OA > DTX2. mdpi.com One study determined the relative inhibitory ratios to be 1.6 for DTX1 and 0.3 for DTX2, relative to OA (set at 1.0). mdpi.com These findings from molecular assays correlate well with the observed cellular toxicities. mdpi.com
| Compound | PP2A Inhibition (IC₅₀) | Cytotoxicity in Caco-2 cells (IC₅₀) |
|---|---|---|
| Okadaic Acid (OA) | 0.14 mdpi.com | 49 nih.gov |
| Dinophysistoxin-1 (DTX1) | 0.09 mdpi.com | 22 nih.gov |
| Dinophysistoxin-2 (DTX2) | 0.45 mdpi.com | 106 nih.gov |
Research Applications of Modified Okadaic Acid Compounds
The development of modified okadaic acid compounds has expanded their application beyond simply being tools for phosphatase inhibition. By altering the structure, researchers can fine-tune the molecules' properties to reduce toxicity while enhancing other desired biological activities.
A notable recent application is in the field of HIV research. Okadaic acid was found to reactivate latent HIV, but its high cytotoxicity limited its potential. nih.gov Structural modification through esterification yielded new derivatives that were significantly less toxic. One such derivative, a 2-thiophenecarbonylated analog, not only showed reduced cytotoxicity but also possessed stronger HIV latency-reversing activity than the parent compound. nih.gov This research highlights how modified OA compounds can serve as leads for developing new therapeutic agents by separating desired pharmacological effects from unwanted toxicity. nih.gov
Analytical Methodologies for Okadaic Acid Detection and Quantification in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are instrumental in separating okadaic acid from complex sample matrices and providing precise quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most prominent techniques used in research.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., FLD, UVD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of okadaic acid group toxins. For detection, UV-Vis detectors (UVD) can be employed, although the sensitivity may be limited. A more common and sensitive approach involves fluorescence detection (FLD) following a pre-column derivatization step. researchgate.net This process converts the non-fluorescent okadaic acid into a fluorescent derivative that can be detected with high sensitivity.
A widely used derivatizing agent is 9-anthryldiazomethane (B78999) (ADAM). researchgate.netresearchgate.net The reaction with ADAM targets the carboxylic acid group of okadaic acid, forming a highly fluorescent 9-anthrylmethyl ester. This allows for detection at low concentrations. nih.gov The HPLC-FLD method with ADAM derivatization has been established as a reliable technique for routine monitoring. researchgate.net Innovations in this method include the use of automated sample cleanup through column switching to enhance throughput and simplify the analytical process. nih.gov For the analysis of OA and its esterified forms (dinophysistoxins), a hydrolysis step is typically required before derivatization to convert the esters back to the parent acid. researchgate.net
| Parameter | HPLC-FLD with ADAM Derivatization | Reference |
| Principle | Pre-column derivatization of OA's carboxylic acid group with 9-anthryldiazomethane (ADAM) to form a fluorescent ester, followed by separation and fluorescence detection. | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | Approximately 2.6 ng/g whole meat | nih.gov |
| Limit of Quantification (LOQ) | Approximately 8.6 ng/g whole meat | nih.gov |
| Recoveries | 90% to 113% in fortified bivalve extracts | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the reference method for the analysis of okadaic acid and its analogs due to its high sensitivity, specificity, and versatility. nih.govresearchgate.net This technique allows for the direct detection of the toxins without the need for derivatization. semanticscholar.org
In LC-MS/MS analysis, the separation is achieved by HPLC, after which the analyte is ionized, typically using an electrospray ionization (ESI) source. nih.govshimadzu.com Okadaic acid group toxins are commonly detected in the negative ion mode, monitoring for the deprotonated molecule [M-H]⁻. shimadzu.comnih.gov The mass spectrometer then isolates this precursor ion and subjects it to collision-induced dissociation, generating specific product ions. The detection and quantification are based on monitoring these specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM), which provides excellent selectivity and reduces matrix interference. researchgate.netsemanticscholar.org LC-MS/MS can distinguish between different OA analogs, such as dinophysistoxin-1 (B117357) (DTX-1) and dinophysistoxin-2 (DTX-2), based on their chromatographic retention times and mass-to-charge ratios. shimadzu.comresearchgate.net
| Parameter | LC-MS/MS | Reference |
| Principle | Separation by LC followed by ionization (typically ESI) and detection based on specific mass-to-charge ratio transitions of the precursor and product ions. | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. | semanticscholar.orgshimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. | semanticscholar.org |
| Key Advantage | High sensitivity, high specificity, and ability to identify and quantify multiple toxins simultaneously without derivatization. | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | As low as 0.02 mg/kg in shellfish. | semanticscholar.org |
Biochemical Assays
Biochemical assays for okadaic acid detection are functional methods that rely on the specific biological activity of the toxin. These assays measure the effect of the toxin on a biological target, providing a measure of total toxicity.
Protein Phosphatase Inhibition Assays (e.g., PP2A inhibition assay)
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A). nih.govoup.com This specific inhibitory action forms the basis of a sensitive and rapid biochemical assay for the quantification of OA and its analogs. nih.govnih.gov The PP2A inhibition assay is a colorimetric method that measures the activity of the PP2A enzyme. mdpi.com
In the assay, the PP2A enzyme hydrolyzes a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), to produce a colored product, p-nitrophenol (p-NP), which can be measured spectrophotometrically at 405 nm. mdpi.com When a sample containing okadaic acid is present, it inhibits the enzyme's activity, leading to a decrease in color development. goldstandarddiagnostics.com The degree of inhibition is proportional to the concentration of the toxin in the sample. mdpi.comgoldstandarddiagnostics.com The concentration can be determined by comparing the inhibition to a standard curve generated with known concentrations of okadaic acid. goldstandarddiagnostics.com This method is valued for its sensitivity, speed, and its ability to measure the combined toxicity of all PP2A-inhibiting toxins present in a sample. nih.gov
| Parameter | PP2A Inhibition Assay | Reference |
| Principle | Colorimetric detection based on the inhibition of Protein Phosphatase 2A (PP2A) activity by okadaic acid. The enzyme's ability to hydrolyze a substrate (p-NPP) is measured. | nih.govmdpi.com |
| Substrate | p-nitrophenylphosphate (pNPP) | mdpi.com |
| Detection | Spectrophotometric measurement of the product (p-nitrophenol) at 405 nm. | mdpi.com |
| Sensitivity (IC₅₀) | As low as 0.095 nM for OA. | nih.gov |
| Key Advantage | Measures total biological toxicity of PP2A inhibitors; sensitive, rapid, and does not require expensive equipment. | nih.gov |
Immunological and Biosensor-Based Approaches
Immunological methods utilize the specific binding between an antibody and an antigen (in this case, okadaic acid) to detect and quantify the toxin. These methods are often used for rapid screening of a large number of samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for okadaic acid detection. nih.gov The most common format is the competitive ELISA (cELISA). goldstandarddiagnostics.com In a direct competitive ELISA, a known amount of antibody is mixed with the sample and an enzyme-labeled OA conjugate. This mixture is then added to a microtiter plate coated with a second antibody. The free OA in the sample and the OA-enzyme conjugate compete for the limited binding sites of the anti-OA antibody. goldstandarddiagnostics.com After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme to produce a color signal. The intensity of the color is inversely proportional to the concentration of okadaic acid in the sample. goldstandarddiagnostics.com
Indirect competitive ELISAs have also been developed, where the microplate is coated with an OA-protein conjugate, and the sample competes with the coated antigen for binding to the primary antibody. tandfonline.com ELISAs are known for their high throughput, sensitivity, and relative simplicity, making them suitable for screening purposes. tandfonline.com
| Method | IC₅₀ (ng/mL) | Limit of Detection (ng/mL) | Cross-Reactivity | Reference |
| Direct Competitive ELISA (dcELISA) | 0.182 | 0.023 | 91.6% with DTX-1, 110.5% with DTX-2 | tandfonline.com |
| Indirect Competitive ELISA (icELISA) | 0.15 | 0.020 | Not specified | tandfonline.com |
| Chemiluminescent ELISA (CL-ELISA) | 0.07 | 0.01 | Not specified | msu.ru |
| Magnetic Bead-based ELISA | 3.27 (µg/L) | 0.35 (µg/L) | No obvious interference from matrix or other toxins | tandfonline.com |
Time-Resolved Fluoroimmunoassay (TRFIA)
Time-Resolved Fluoroimmunoassay (TRFIA) is a highly sensitive immunochemical technique used for the quantitative detection of Okadaic acid (OA). frontiersin.orgnorthampton.ac.ukfrontiersin.org This method is typically based on a competitive immunoassay format. frontiersin.orgfrontiersin.org In this setup, OA-bovine serum albumin (OA-BSA) is coated onto a 96-well plate, which then competes with OA standards or OA present in a sample to bind with a specific anti-OA antibody. frontiersin.orgfrontiersin.org A secondary antibody labeled with a rare-earth ion, which fluoresces intensely when an enhancement solution is added, serves as the tracer for detection. frontiersin.orgnorthampton.ac.ukfrontiersin.org
The key advantage of TRFIA lies in its ability to minimize background fluorescence by introducing a time delay between the excitation of the fluorophore and the measurement of the emitted light. This results in high sensitivity and accuracy. sciopen.com Research has demonstrated that TRFIA for OA detection is simple, sensitive, precise, and highly accurate. frontiersin.orgnorthampton.ac.uk One study established a TRFIA method with a wide linear detection range for OA from 2.49 × 10⁻³ to 50 ng/mL and a very low limit of detection (LOD) of 2.49 × 10⁻³ ng/mL. frontiersin.orgnorthampton.ac.ukfrontiersin.org The assay showed excellent precision, with average intra-assay and inter-assay coefficients of variation of 3.34% and 5.87%, respectively, and high accuracy with recovery rates ranging from 93.04% to 111.66%. frontiersin.orgnorthampton.ac.ukfrontiersin.org When compared with high-performance liquid chromatography (HPLC), the results from TRFIA showed a strong correlation, validating its reliability for analyzing shellfish samples. frontiersin.orgnorthampton.ac.uk
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a novel, no-wash immunoassay technology used for the rapid and sensitive detection of Okadaic acid. mdpi.comnih.govresearchgate.net The principle of this assay is based on the energy transfer between two types of microspheres: a donor and an acceptor. profacgen.com In a competitive format for OA detection, acceptor beads are coated with an anti-OA antibody, and donor beads are coated with an OA-BSA conjugate. nih.gov When these beads are in close proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm. profacgen.com In the presence of free OA from a sample, the binding between the antibody-coated acceptor beads and the OA-BSA-coated donor beads is inhibited, leading to a decrease in the luminescent signal. nih.gov
This homogeneous assay format is advantageous because it does not require separation or washing steps, making it simple and rapid. mdpi.comprofacgen.com A developed AlphaLISA method for OA demonstrated a detection time of just 15 minutes. mdpi.comnih.gov The assay is highly sensitive, with a reported limit of detection of 4.55 × 10⁻³ ng/mL and a broad detection range of 0.02 to 200 ng/mL. mdpi.comnih.gov The method also shows high precision, with average intra- and inter-assay coefficients of variation of 2.54% and 6.26%, respectively. mdpi.comnih.gov Furthermore, results from AlphaLISA have shown a good correlation with those from HPLC, confirming its accuracy for real sample analysis. mdpi.comnih.govresearchgate.net
Aptamer-Based Detection Methods (e.g., AuNPs-aptamer colorimetric)
Aptamer-based detection methods utilize aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity—as recognition elements. acs.orgresearchgate.net For Okadaic acid detection, a common approach is the gold nanoparticle (AuNP)-aptamer colorimetric assay. mdpi.com This method relies on the principle that in the absence of OA, aptamers adsorb onto the surface of AuNPs, stabilizing them against salt-induced aggregation. mdpi.com The dispersed AuNPs solution is red in color. researchgate.net However, when OA is present, the aptamer preferentially binds to the toxin, causing a conformational change that leads to its desorption from the AuNPs. acs.orgresearchgate.net The now-unprotected AuNPs aggregate upon the addition of salt, resulting in a color change from red to blue, which can be quantified spectrophotometrically. mdpi.comresearchgate.net
This technique offers a rapid and visual method for OA detection. xml-journal.net Research has established AuNPs-aptamer colorimetric methods with a limit of quantification (LOQ) as low as 5.0 μg kg⁻¹ in shellfish samples. mdpi.com The linear detection range for this type of assay has been reported to be between 5.0 μg kg⁻¹ and 500.0 μg kg⁻¹. mdpi.com The recovery rates in spiked shellfish samples typically range from 79.0% to 122.9%, with a relative standard deviation (RSD) below 14.7%, indicating good accuracy and precision. mdpi.com Other aptamer-based biosensors, such as label-free electrochemical aptasensors, have also been developed, showing linear ranges from 100 pg/mL to 60 ng/mL with a detection limit of 70 pg/mL. acs.orgresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) for Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting molecules at very low concentrations. cabidigitallibrary.orgresearchgate.net For Okadaic acid detection, SERS-based biosensors often employ aptamers for specific recognition, combined with metallic nanostructures (typically gold or silver nanoparticles) that act as SERS substrates to amplify the Raman signal. researchgate.netnih.gov A common strategy is the ratiometric SERS approach, which improves reproducibility and stability by using the ratio of two different signal intensities for quantification, thus compensating for signal fluctuations. nih.gov
One such ratiometric biosensor for OA utilized a catalytic reaction for signal amplification. nih.gov In this system, the presence of OA leads to a change in the SERS signals of two different molecules, and the ratio of these signals correlates with the OA concentration. nih.gov This method achieved a detection limit as low as 2.4524 ng/mL and demonstrated good stability and reproducibility, with a relative standard deviation of less than 4.47%. nih.gov The magnetic separation strategy is often incorporated to simplify the assay steps. researchgate.net The combination of specific aptamer recognition and the significant signal enhancement from SERS makes it a promising technique for sensitive and reliable detection of OA in food and environmental samples. researchgate.net
Cellular Bioassays and Cytotoxicity Tests in Research (e.g., KB cell line, Daphnia mobility assay, cell morphology studies)
Cellular bioassays and cytotoxicity tests are crucial in research to understand the biological effects of Okadaic acid. nih.gov The human oral epidermoid carcinoma (KB) cell line is one model used to study OA's cytotoxic effects. Research has shown that multidrug-resistant KB-V1 cells are significantly more resistant to OA (35-fold) compared to the parental drug-sensitive KB-3 cells. nih.gov The cytotoxicity in these cells is associated with mitotic arrest, characterized by chromosome scattering and over-condensation. nih.gov
The Daphnia mobility assay is another common bioassay used to assess the toxicity of OA. researchgate.net The freshwater crustacean Daphnia magna is sensitive to OA, with a reported 50% effective concentration (EC50) of 15 ± 1.8 µg/L. researchgate.net This bioassay provides a sensitive and inexpensive tool for screening OA in samples like mussel extracts and can detect OA levels ten times below the threshold of the traditional mouse bioassay. researchgate.net Studies have shown a strong linear correlation between OA concentrations determined by the Daphnia bioassay and by HPLC. researchgate.net
Cell morphology studies are also vital for evaluating OA's impact. OA has been shown to induce morphological changes in various human cell types, including leukocytes and neuroblastoma cells (SHSY5Y). nih.govresearchgate.net These changes can include cell rounding and detachment from culture surfaces. nih.gov Furthermore, OA can disrupt the cell cycle and induce apoptosis (programmed cell death), which is often a caspase-3-dependent process. nih.govresearchgate.net Such studies provide insight into the mechanisms of OA's toxicity at the cellular level. nih.gov
Sample Preparation and Matrix Effects in Analytical Research
Effective sample preparation is a critical step for the accurate analysis of Okadaic acid, especially in complex matrices like shellfish tissue. researchgate.net A typical extraction procedure involves homogenizing the shellfish sample and extracting the toxins using methanol. frontiersin.orgfrontiersin.orgnih.gov This is often followed by sonication and centrifugation to separate the supernatant containing the toxins. frontiersin.orgfrontiersin.org For the analysis of total OA group toxins, a hydrolysis step is included to convert any esterified forms of the toxins back to their parent compounds. mdpi.com This is typically achieved by adding sodium hydroxide (B78521) (NaOH) and heating the sample, followed by neutralization with hydrochloric acid (HCl). frontiersin.orgfrontiersin.orgmdpi.com Purification steps, such as solid-phase extraction (SPE) or partitioning with solvents like hexane, are often employed to clean up the extract before instrumental analysis. mdpi.comshimadzu.com
Matrix effects are a significant challenge in the analysis of OA, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). ewadirect.com These effects occur when co-extracted components from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. ewadirect.comresearchgate.net This can compromise the accuracy and reproducibility of the quantification. ewadirect.com The complexity of the shellfish matrix makes it prone to causing such interferences. nih.gov To mitigate matrix effects, strategies such as diluting the sample extract or using matrix-matched calibration standards are employed. ewadirect.com Matrix-matched standards involve preparing calibration curves in a blank matrix extract that is similar to the samples being analyzed, which helps to compensate for any signal suppression or enhancement. nih.gov
Data Tables
Table 1: Performance Characteristics of Selected Analytical Methods for Okadaic Acid
| Method | Limit of Detection (LOD) / Quantification (LOQ) | Linear Range | Key Features |
|---|---|---|---|
| TRFIA | LOD: 2.49 × 10⁻³ ng/mL frontiersin.orgnorthampton.ac.ukfrontiersin.org | 2.49 × 10⁻³ – 50 ng/mL frontiersin.orgnorthampton.ac.ukfrontiersin.org | High sensitivity, good precision, strong correlation with HPLC. frontiersin.orgnorthampton.ac.uk |
| AlphaLISA | LOD: 4.55 × 10⁻³ ng/mL mdpi.comnih.gov | 0.02 – 200 ng/mL mdpi.comnih.gov | Rapid (15 min), no-wash, homogeneous assay. mdpi.comnih.gov |
| AuNPs-aptamer | LOQ: 5.0 μg kg⁻¹ mdpi.com | 5.0 – 500.0 μg kg⁻¹ mdpi.com | Colorimetric, visual detection, good recovery in shellfish. mdpi.comxml-journal.net |
| SERS | LOD: 2.4524 ng/mL nih.gov | N/A | High sensitivity, ratiometric approach for stability. researchgate.netnih.gov |
Table 2: Bioassays for Okadaic Acid Research
| Assay | Organism/Cell Line | Endpoint Measured | Notable Finding |
|---|---|---|---|
| Cytotoxicity Assay | KB cell line nih.gov | Cell viability, mitotic arrest nih.gov | MDR cells show 35-fold resistance to OA. nih.gov |
| Mobility Assay | Daphnia magna researchgate.net | Immobility (EC50) researchgate.net | EC50 of 15 ± 1.8 µg/L; more sensitive than mouse bioassay. researchgate.net |
| Morphology Study | Human leukocytes, SHSY5Y cells nih.govresearchgate.net | Cell shape, apoptosis, cell cycle nih.govresearchgate.net | OA induces morphological changes and apoptosis. nih.govresearchgate.net |
Ecological and Environmental Research Aspects
Linkage to Harmful Algal Blooms (HABs) and Marine Microalgae
Okadaic acid (OA), a potent marine biotoxin, is intrinsically linked to the phenomenon of Harmful Algal Blooms (HABs). These blooms, characterized by the rapid proliferation of microscopic algae, can have severe negative impacts on marine ecosystems, local economies, and public health. Okadaic acid and its analogs, known as dinophysistoxins (DTXs), are primarily produced by dinoflagellates, a type of marine microalgae.
The main producers of okadaic acid belong to the genera Dinophysis and Prorocentrum. Species such as Dinophysis acuminata, Dinophysis acuta, and Prorocentrum lima are frequently implicated in DSP events worldwide. The proliferation of these toxigenic dinoflagellates is influenced by a complex interplay of environmental factors, including water temperature, salinity, nutrient availability (such as nitrogen and phosphorus), and light conditions. Alterations in these factors, potentially exacerbated by climate change, are thought to contribute to the increasing frequency and intensity of HABs globally. Consequently, the risk of okadaic acid contamination in marine environments is a growing concern.
Toxin Accumulation and Transfer in Aquatic Food Webs (e.g., bivalve molluscs, fish, zooplankton)
Okadaic acid, being a lipophilic compound, readily accumulates in the fatty tissues of marine organisms. This bioaccumulation is a significant concern as it facilitates the transfer and magnification of the toxin through the aquatic food web.
Filter-feeding organisms, particularly bivalve molluscs such as mussels, clams, scallops, and oysters, are primary vectors for okadaic acid. By filtering large volumes of water, they ingest toxic phytoplankton and accumulate the toxin in their tissues, often without apparent harm to themselves. This makes them a major pathway for the transfer of okadaic acid to higher trophic levels, including humans, leading to Diarrhetic Shellfish Poisoning (DSP).
The toxin transfer is not limited to bivalve molluscs. Zooplankton, such as the brine shrimp Artemia franciscana, can also ingest toxic algae, serving as another link in the food chain. Fish can be exposed to okadaic acid through several routes: by consuming toxic phytoplankton directly (in the case of planktivorous fish), by preying on contaminated zooplankton, or by feeding on toxic bivalves. Studies have detected okadaic acid in various fish species, indicating its widespread distribution within marine food webs. This accumulation in fish poses a risk not only to their predators, including larger fish, marine mammals, and seabirds, but also to human consumers.
Ecotoxicological Studies on Marine Organisms
The presence of okadaic acid in marine ecosystems has prompted numerous ecotoxicological studies to understand its impact on a variety of marine organisms.
Effects on Invertebrates (e.g., Artemia franciscana)
The brine shrimp Artemia franciscana is a common model organism for ecotoxicological studies. Research has shown that while okadaic acid does not significantly affect the hatching of Artemia cysts or the mortality of early-stage nauplii, it can be lethal to adult brine shrimp. The toxicity is dose- and time-dependent, with higher concentrations and longer exposure times leading to increased mortality. For instance, exposure to 100 nM of okadaic acid for 48 and 72 hours resulted in significantly increased mortality rates of 37% and 78%, respectively. nih.gov
Mortality of Adult Artemia franciscana Exposed to Okadaic Acid (100 nM)
| Exposure Time (hours) | Mortality Rate (%) |
|---|---|
| 24 | No significant effect |
| 48 | 37 |
| 72 | 78 |
Effects on Fish (e.g., Engraulis ringens, behavioral and morphological alterations)
Okadaic acid has been shown to have a range of detrimental effects on fish, from embryonic stages to adults. scilit.com Exposure can lead to behavioral changes, morphological alterations, and in severe cases, death. scilit.com
In larval anchoveta (Engraulis ringens), okadaic acid exposure has been found to cause damage to neuromasts, which are mechanosensory organs crucial for detecting water movements and maintaining balance. frontiersin.org This damage can impair their ability to navigate, find food, and avoid predators. Studies have documented a significant decrease in the number of viable hair cells in the neuromasts of larvae exposed to ecologically relevant concentrations of okadaic acid. frontiersin.org
Other fish species have also exhibited adverse effects. For example, juvenile seabass exposed to okadaic acid have shown abnormal behaviors such as uncoordinated swimming, hyperactivity, and poor feeding coordination. mdpi.com Histological examinations of fish exposed to okadaic acid have revealed damage to various organs, including the liver and gills. scilit.com
Effects of Okadaic Acid on Fish
| Species | Life Stage | Observed Effects |
|---|---|---|
| Engraulis ringens (Anchoveta) | Larvae | Damage to neuromast hair cells, potential impairment of sensory functions. frontiersin.org |
| Dicentrarchus labrax (Seabass) | Juvenile | Abnormal swimming behavior, poor feeding coordination. mdpi.com |
| Sparus aurata (Seabream) | - | Oxidative stress and histopathological damage in liver and gill tissues. nih.gov |
Effects on Macroalgae (e.g., Pyropia yezoensis)
The effects of okadaic acid are not limited to fauna; marine flora can also be impacted. Studies on the red macroalga Pyropia yezoensis have demonstrated that exposure to okadaic acid can have significant negative consequences. nih.gov
At a concentration of 0.1 μM, okadaic acid was found to decrease the growth of P. yezoensis and induce oxidative stress and lipid peroxidation after 48 hours of exposure. nih.gov Even at a lower concentration of 0.01 μM, the toxin affected the alga's photosynthetic efficiency and led to an increase in pigment levels, including phycoerythrin, phycocyanin, allophycocyanin, and chlorophyll (B73375) a. nih.gov Furthermore, analysis of amino acid content indicated a reduction in the nutritional quality of the macroalga following exposure to okadaic acid. nih.gov
Effects of Okadaic Acid on Pyropia yezoensis
| Okadaic Acid Concentration | Observed Effects |
|---|---|
| 0.1 μM | Decreased growth, oxidative stress, lipid peroxidation. nih.gov |
| 0.01 μM | Altered photosynthetic efficiency, increased pigment levels, reduced nutritional quality. nih.gov |
Influence of Environmental Factors on Toxin Effects in Ecosystems (e.g., temperature)
The toxicity and impact of okadaic acid in marine ecosystems can be influenced by various environmental factors, with temperature being a key variable. Research has shown that temperature can affect both the production of okadaic acid by dinoflagellates and the susceptibility of marine organisms to its toxic effects.
Studies on Dinophysis acuminata have indicated that increasing temperatures can stimulate toxin production, leading to higher concentrations of okadaic acid in the water column. researchgate.net This suggests that rising sea surface temperatures due to climate change could potentially exacerbate the threat of DSP events.
Furthermore, temperature can have a synergistic or additive role in the toxicity of okadaic acid to marine organisms. For instance, in larval anchoveta (Engraulis ringens), the combined effect of okadaic acid exposure and high temperatures resulted in a more significant decrease in the number of viable hair cells in their neuromasts, with a reduction of up to 70%. frontiersin.org This indicates that in warmer conditions, the detrimental effects of the toxin on fish larvae could be amplified, potentially leading to greater impacts on fish populations. frontiersin.org
Environmental Monitoring Methodologies for Okadaic Acid
The effective monitoring of Okadaic Acid (OA) and its analogues in various environmental matrices is crucial for safeguarding public health and managing marine resources. A variety of analytical techniques have been developed and are employed for the detection and quantification of these lipophilic toxins. These methodologies can be broadly categorized into biochemical methods and chemical methods, each with distinct principles, sensitivities, and applications.
Biochemical methods, such as the enzyme-linked immunosorbent assay (ELISA) and the protein phosphatase inhibition assay (PPIA), leverage the biological activity or specific molecular recognition of the toxins. Chemical methods, predominantly based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), provide high specificity and quantification capabilities.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the detection of Okadaic Acid. goldstandarddiagnostics.com This technique is based on the specific binding of antibodies to OA. goldstandarddiagnostics.com In a competitive ELISA format, OA present in a sample competes with a known amount of enzyme-labeled OA for binding to a limited number of anti-OA antibody sites, which are typically immobilized on a microtiter plate. goldstandarddiagnostics.comr-biopharm.com The intensity of the resulting colorimetric signal is inversely proportional to the concentration of OA in the sample. goldstandarddiagnostics.com
ELISA kits are commercially available and offer a rapid and sensitive screening tool for OA in shellfish and water samples. goldstandarddiagnostics.comattogene.com They are particularly useful for high-throughput screening of a large number of samples. While ELISA is a valuable screening tool, positive results are often confirmed by other methods like LC-MS/MS. tandfonline.com
Table 1: Performance Characteristics of Selected ELISA Methods for Okadaic Acid Detection
| Method | Matrix | Detection Capability (CCβ) / Limit of Detection (LOD) | Recoveries (%) | Reference |
|---|---|---|---|---|
| Direct Competitive ELISA | Mussel, Oyster, Scallop | 150 µg/kg | Not Specified | tandfonline.com |
| Colorimetric Immunoassay (Au@Pt NPs/HRP) | Oysters, Mussels, Clams | 0.04 ng/mL (equivalent to 0.6 µg/kg in mussel tissue) | 98.3 ± 2.3 to 106.0 ± 9.0 | rsc.orgrsc.org |
Protein Phosphatase Inhibition Assay (PPIA)
The Protein Phosphatase Inhibition Assay (PPIA) is a functional assay that relies on the specific inhibitory activity of Okadaic Acid on serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A). nih.govmedchemexpress.comcellsignal.com In this assay, the enzymatic activity of PP2A is measured in the presence of a sample extract. mdpi.com The degree of inhibition of the enzyme's activity is directly proportional to the amount of OA present in the sample. nih.gov The hydrolysis of a colorless substrate, such as p-nitrophenyl phosphate (B84403) (p-NPP), to a colored product is often used to measure the enzyme's activity. mdpi.com
This method is sensitive, rapid, and does not require expensive equipment, making it suitable for routine monitoring. nih.gov It has the advantage of detecting all toxic OA analogues based on their biological activity. mdpi.com
Table 2: Detection Limits of Protein Phosphatase 2A (PP2A) Inhibition Assay for Okadaic Acid
| Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|
| Aqueous Solutions | 0.063 ng/mL | Not Specified | nih.gov |
| Mussel Digestive Glands | 2 ng/g | Not Specified | nih.gov |
| Mussel (unhydrolyzed) | 0.0387 µg/g | 0.0765 µg/g | mdpi.com |
| Mussel (hydrolyzed) | 0.0646 µg/g | 0.0989 µg/g | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the reference method for the analysis of Okadaic Acid and its analogues due to its high sensitivity, selectivity, and ability to quantify multiple toxins simultaneously. researchgate.netnih.govmdpi.com This technique involves the separation of toxins in a sample using liquid chromatography, followed by their detection and quantification using a mass spectrometer. researchgate.net The use of tandem mass spectrometry (MS/MS) provides enhanced specificity by monitoring specific precursor-to-product ion transitions for each toxin. researchgate.netsemanticscholar.org
LC-MS/MS methods have been developed for various matrices, including shellfish and phytoplankton. researchgate.netnih.gov Sample preparation typically involves extraction with an organic solvent, such as methanol, followed by a clean-up step to remove interfering matrix components. nih.govshimadzu.com
Table 3: Performance of LC-MS/MS Method for Okadaic Acid Group Toxins in Shellfish
| Analyte | Matrix | Limit of Quantitation (LOQ) | Recovery Rate (%) | Reference |
|---|---|---|---|---|
| Okadaic Acid (OA) | Sinonovacula constricta | 0.02 mg/kg | Not Specified | researchgate.netsemanticscholar.org |
| Dinophysistoxin-1 (B117357) (DTX-1) | Sinonovacula constricta | 0.02 mg/kg | Not Specified | researchgate.netsemanticscholar.org |
| Okadaic Acid (OA) | Scallop Midgut Gland (Certified Reference Material) | Not Specified | 96.5 | shimadzu.com |
| Dinophysistoxin-1 (DTX-1) | Scallop Midgut Gland (Certified Reference Material) | Not Specified | 101.9 | shimadzu.com |
| Dinophysistoxin-2 (DTX-2) | Scallop Midgut Gland (Certified Reference Material) | Not Specified | 102.8 | shimadzu.com |
Methodological Considerations for Okadaic Acid Ammonium Salt in Academic Research
Purity and Stability Requirements for Experimental Use
The reliability of experimental outcomes using okadaic acid ammonium (B1175870) salt is fundamentally dependent on the purity and stability of the compound. For research applications, a high degree of purity is required, with suppliers often providing material that is ≥98% pure as determined by methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). chemsavers.comsigmaaldrich.com
The stability of okadaic acid can be influenced by its storage conditions and formulation. As a solid, the sodium salt form is noted to be more stable during storage than the free acid. Studies on the free acid have shown that in an acetone (B3395972) solution stored in brown vials, it remains stable for at least six months under conditions ranging from freezing (-35°C) to room temperature (20°C). nii.ac.jp However, stability can decrease over longer periods; a 10% decrease in recovery was observed at the HPLC level after 15 months of storage. nii.ac.jp For the lyophilized free acid, stability is reported for up to 24 months when stored at -20°C. cellsignal.com Once reconstituted into a solution, the stability window shortens considerably. Stock solutions of the ammonium salt are considered stable for one month when stored at -20°C. chemsavers.com Similarly, solutions of the sodium salt are reported to be active for 1-2 months when stored frozen and protected from light. merckmillipore.com
Comparative Analysis of Different Salt Forms in Experimental Systems
Okadaic acid is available in its free acid form as well as several salt preparations, including ammonium, sodium, and potassium salts, which are often described as water-soluble analogs. sigmaaldrich.commerckmillipore.com While these salts improve solubility, researchers must consider that the choice of salt can impact experimental results. Reports suggest that there can be considerable differences in toxicity and the degree of PP2A inhibition at the same concentration when using different salt forms of okadaic acid. nih.gov
Phosphatase Inhibition:
The primary mechanism of okadaic acid is the inhibition of protein phosphatases. The ammonium salt demonstrates a high affinity for PP2A, with a reported IC50 (half-maximal inhibitory concentration) of 0.1-0.3 nM. indiamart.commedchemexpress.com Its inhibitory activity is less potent against other phosphatases, with IC50 values of 15-50 nM for PP1, 3.7-4 nM for PP3, 0.1 nM for PP4, and 3.5 nM for PP5. indiamart.commedchemexpress.com The free acid form shows similar high potency for PP2A, with reported IC50 values in the range of 0.1 to 1 nM, while the IC50 for PP1 is in the range of 3 to 20 nM. cellsignal.comtocris.comrndsystems.com Despite some sources stating that the salt forms have the same activity as the free acid, the reported variations underscore the importance of consistency in the form used within a study. nih.gov
| Compound Form | Target Phosphatase | Reported IC50 Value | Reference |
|---|---|---|---|
| Okadaic Acid (Ammonium Salt) | PP1 | 15-50 nM | indiamart.commedchemexpress.com |
| PP2A | 0.1-0.3 nM | indiamart.commedchemexpress.com | |
| PP3 | 3.7-4 nM | medchemexpress.com | |
| PP4 | 0.1 nM | medchemexpress.com | |
| PP5 | 3.5 nM | medchemexpress.com | |
| Okadaic Acid (Free Acid) | PP1 | 3-20 nM | cellsignal.comtocris.comrndsystems.com |
| PP2A | 0.1-1 nM | cellsignal.comtocris.comrndsystems.com |
Solubility:
The different forms of okadaic acid exhibit varied solubility profiles, which is a critical factor in the preparation of stock solutions for experimental use. The salt forms generally offer enhanced aqueous solubility.
| Compound Form | Solvent | Reported Solubility | Reference |
|---|---|---|---|
| Okadaic Acid (Ammonium Salt) | DMSO | 20 mg/mL | chemsavers.com |
| Ethanol | 20 mg/mL | chemsavers.com | |
| Water | 1 mg/mL | chemsavers.com | |
| Okadaic Acid (Sodium Salt) | Water | 0.1 mg/mL | |
| Ethanol | 0.1 mg/mL | ||
| DMSO | 0.1 mg/mL | ||
| Okadaic Acid (Potassium Salt) | DMSO | Soluble | agscientific.com |
| Methanol | Soluble | agscientific.com | |
| Ethanol | Soluble | agscientific.com | |
| Okadaic Acid (Free Acid) | DMSO | 40 mg/mL | rndsystems.com |
Considerations for Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are paramount to maintaining the potency and consistency of okadaic acid ammonium salt. Based on its solubility, stock solutions are typically prepared in organic solvents like DMSO or ethanol, or in water. chemsavers.com
For long-term storage, it is recommended to keep the compound in its solid or lyophilized form at -20°C, desiccated, and protected from light. cellsignal.com Following reconstitution, the solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. cellsignal.com These aliquots should be stored at -20°C or below. merckmillipore.com The stability of reconstituted solutions is limited; various sources suggest that stock solutions of the salt forms remain stable for approximately one to two months, while solutions of the free acid may have a shorter viable window of about one week. cellsignal.comchemsavers.commerckmillipore.com
Standardization of Experimental Conditions for Reproducible Research
To ensure that research findings are reproducible and comparable across different studies, experimental conditions must be rigorously standardized. Given the potential for variability between different salt forms, researchers should consistently use and report the specific salt (e.g., ammonium, sodium, potassium) or the free acid form throughout a project. nih.gov
Key parameters that require standardization include:
Compound Source and Purity: The supplier and lot number should be recorded, along with the certified purity of the compound.
Stock Solution: The solvent, concentration, preparation method, and storage conditions (temperature, duration, aliquotting) of the stock solution must be consistent.
Working Concentrations: The final concentration used in experiments and the duration of treatment should be precisely controlled and reported. Typical working concentrations range from 10 nM to 1000 nM for treatment times of 15 to 60 minutes, depending on the desired effect. cellsignal.com
Control Experiments: Appropriate vehicle controls (the solvent used for the stock solution, diluted to the same final concentration) must be included in all experiments to account for any effects of the solvent itself.
By controlling for these variables, researchers can minimize experimental artifacts and enhance the reliability and scientific value of their results.
Q & A
Q. What is the mechanism of action of okadaic acid (ammonium salt) in inhibiting protein phosphatases, and how should researchers select appropriate concentrations for in vitro studies?
Okadaic acid (ammonium salt) selectively inhibits serine/threonine protein phosphatases, particularly PP2A (IC₅₀ = 0.1–0.3 nM) and PP1 (IC₅₀ = 15–50 nM), by binding to their catalytic subunits and blocking substrate access . For in vitro studies, concentrations should align with target phosphatase specificity:
Q. How does the solubility profile of okadaic acid (ammonium salt) influence experimental design?
The ammonium salt form enhances water solubility (100 µg/100 µL in water), making it suitable for cell culture or in vivo injections without organic solvents . For comparison, the free acid requires DMSO or methanol, which may interfere with lipid membrane studies. Always prepare fresh stock solutions to avoid degradation .
Q. What are the primary research applications of okadaic acid (ammonium salt) in cell biology?
Key applications include:
- Cell cycle studies : Induces G2/M arrest by stabilizing hyperphosphorylated cyclin-dependent kinase substrates .
- Apoptosis research : Triggers caspase activation via PP2A inhibition in pancreatic β-cells .
- Neurodegeneration models : Promotes tau hyperphosphorylation, mimicking Alzheimer’s-like pathology .
Advanced Research Questions
Q. How can researchers address contradictory data arising from off-target effects of okadaic acid (ammonium salt)?
Off-target inhibition of PP4/PP5 (IC₅₀ = 0.1–3.5 nM) may confound results. Mitigation strategies include:
- Dose-response validation : Compare effects at low (1–10 nM) vs. high (100 nM) concentrations .
- Complementary inhibitors : Use calyculin A (PP1/PP2A-specific) or cantharidic acid (PP2A-specific) for cross-validation .
- Genetic knockdown : siRNA targeting PP1/PP2A subunits to confirm phenotype specificity .
Q. What methodological considerations are critical when using okadaic acid (ammonium salt) in in vivo Alzheimer’s disease models?
In rat models, intracerebral microinjection (e.g., 200 ng/kg) combined with hypoxia (10% O₂) synergistically increases amyloid-β aggregates and tau tangles . Key steps:
- Toxicity monitoring : Assess weight loss, locomotor deficits, and acetylcholinesterase activity post-treatment.
- Biomarker quantification : Use ELISA for amyloid-β40/42 and phospho-tau (Thr231) .
- Behavioral tests : Morris water maze or passive avoidance to evaluate cognitive decline .
Q. What advanced analytical techniques are recommended for detecting okadaic acid (ammonium salt) in environmental or biological samples?
- Fluorescence polarization immunoassay (FPIA) : Detects okadaic acid at 0.1 µg/L in seawater, ideal for monitoring algal blooms .
- LC-MS/MS : Provides nanomolar sensitivity in shellfish or serum, using deuterated internal standards (e.g., okadaic acid-d5) .
- Immunohistochemistry : Localizes hyperphosphorylated proteins in tissue sections via phospho-specific antibodies .
Q. How does the choice of salt form (ammonium vs. sodium/potassium) impact experimental outcomes?
- Ammonium salt : Preferred for aqueous solutions in cell culture or in vivo studies due to stability and low endotoxin risk .
- Sodium/potassium salts : Higher solubility (~1 mg/mL) but may interfere with ion-sensitive assays (e.g., calcium signaling) .
- Free acid : Requires organic solvents, limiting use in lipidomics or electrophysiology .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
